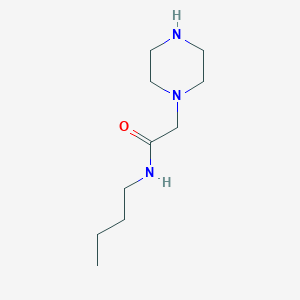

1-Piperazineacetamide, N-butyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

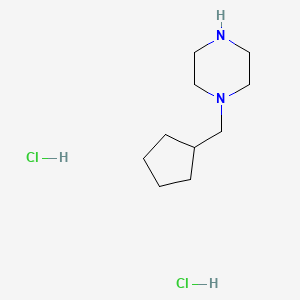

1-Piperazineacetamide, N-butyl- (PAAB) is a synthetic compound used in various scientific research applications. It is a derivative of piperazine, a heterocyclic compound with a five-membered ring containing two nitrogen atoms at opposite positions. PAAB is a white crystalline solid with a melting point of 188-190°C. It is soluble in water, methanol, and ethanol, and is slightly soluble in acetone and benzene.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

1-Piperazineacetamide, N-butyl- and its derivatives have been studied for their potential in Alzheimer's disease research. A study by Çelik et al. (2020) evaluated derivatives for inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are important in reducing Alzheimer’s disease symptoms.

Antimicrobial Activity

Research by Rao et al. (2019) focused on N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides and their in vitro antimicrobial activities against various bacterial strains and Candida albicans, showcasing the potential antimicrobial properties of piperazineacetamide derivatives.

Antitumor Activity

Studies like the one by Wu et al. (2017) have demonstrated the antitumor activities of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides. This research highlighted the potential of these compounds in inhibiting cancer cell proliferation.

Sensor Development

The study by Atta et al. (2016) used 1-butyl-1-methyl-piperidinium, a related piperazine compound, to create a sensor platform for the detection of neurotransmitters and paracetamol, indicating the applicability of piperazine derivatives in sensor technology.

Medicinal Chemistry

Brito et al. (2018) in their study, “Piperazine derivatives with central pharmacological activity used as therapeutic tools”, highlighted the central pharmacological activity of many piperazine derivatives, including their roles as antipsychotic, antidepressant, and anxiolytic agents, demonstrating the wide range of therapeutic applications for piperazine-based compounds.

Drug-Drug Interaction Studies

The research by An et al. (2013) on ABT-384, a compound containing 1-piperazineacetamide, explored its interactions with ketoconazole, showcasing the importance of understanding drug-drug interactions in the development of new pharmaceuticals.

Therapeutic Agent Research

A review by Rathi et al. (2016) on piperazine derivatives in patents, including those with 1-piperazineacetamide structures, covered a wide range of therapeutic uses, from anticancer to anti-inflammatory applications.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce cell apoptosis and cause g1-phase arrest in the cell division cycle .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell growth and division .

Pharmacokinetics

The compound’s molecular weight is 199.29 , which is within the range generally favorable for oral bioavailability.

Result of Action

N-butyl-2-piperazin-1-ylacetamide has been found to show potent antiproliferative activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division.

Biochemische Analyse

Biochemical Properties

1-Piperazineacetamide, N-butyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, leading to hyperpolarization of nerve endings . This interaction is significant in the context of its use as an anthelmintic agent, where it causes flaccid paralysis of parasitic worms .

Cellular Effects

1-Piperazineacetamide, N-butyl- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the late sodium current in cardiac cells, thereby affecting ventricular contractile function . This modulation can lead to changes in cell signaling pathways and gene expression related to cardiac function.

Molecular Mechanism

The molecular mechanism of 1-Piperazineacetamide, N-butyl- involves its binding interactions with biomolecules. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors . This binding results in hyperpolarization of nerve endings, leading to the paralysis of parasitic worms. Additionally, it inhibits the late sodium current in cardiac cells, which is crucial for its anti-ischemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Piperazineacetamide, N-butyl- change over time. The compound’s stability and degradation have been studied, showing that it remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cardiac cells .

Dosage Effects in Animal Models

The effects of 1-Piperazineacetamide, N-butyl- vary with different dosages in animal models. At therapeutic doses, it effectively paralyzes parasitic worms without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, such as cardiac dysfunction due to excessive inhibition of the late sodium current .

Metabolic Pathways

1-Piperazineacetamide, N-butyl- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of 1-Piperazineacetamide, N-butyl- within cells and tissues involve specific transporters and binding proteins. It is known to interact with P-glycoprotein, which affects its absorption and distribution . This interaction can influence its localization and accumulation in different tissues.

Subcellular Localization

1-Piperazineacetamide, N-butyl- is localized in specific subcellular compartments, which affects its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular components . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

N-butyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUJPPKLVSAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368937 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-46-5 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.